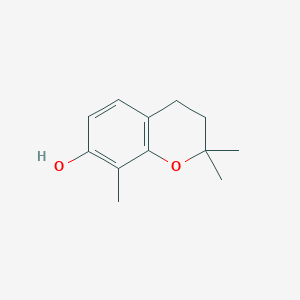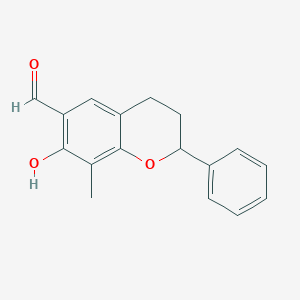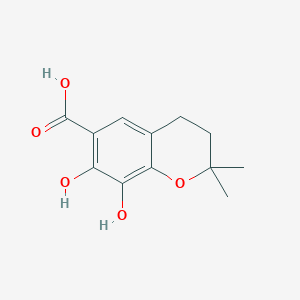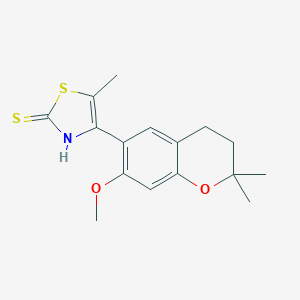![molecular formula C26H30ClN3O2S B284021 N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE](/img/structure/B284021.png)
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide core with various functional groups, including a chlorophenyl group, a hydroxyethyl piperazine, and an ethyl-thienyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(2-hydroxyethyl)-1-piperazine, which can be achieved by reacting piperazine with ethylene oxide under controlled conditions.
Chlorophenyl Derivative Preparation: The next step involves the introduction of the 4-chlorophenyl group. This can be done by reacting the piperazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thienyl Group Introduction: The 5-ethyl-2-thienyl group is then introduced through a coupling reaction with an appropriate thienyl derivative, such as 5-ethyl-2-thiophenecarboxylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling to Benzamide: The final step involves coupling the resulting intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and various nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thienyl group can contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide
- N-(3-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)propanamide
- N-(4-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)butanamide
Uniqueness
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE stands out due to the presence of the thienyl group, which is not commonly found in similar compounds. This group can impart unique electronic properties and enhance the compound’s interaction with specific biological targets, making it a valuable molecule for further research and development.
特性
分子式 |
C26H30ClN3O2S |
|---|---|
分子量 |
484.1 g/mol |
IUPAC名 |
N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32) |
InChIキー |
LUOSUDHJAGZQKT-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)



![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
